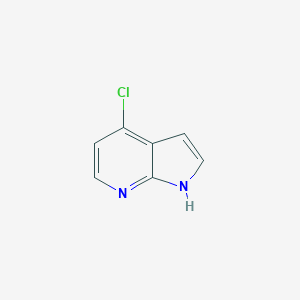

4-Chloro-7-azaindole

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZVGMWXCFCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464294 | |

| Record name | 4-CHLORO-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55052-28-3 | |

| Record name | 4-CHLORO-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-7-azaindole (CAS 55052-28-3): A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-azaindole, with the CAS number 55052-28-3, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structural resemblance to purine (B94841) bases allows it to function as a privileged scaffold, particularly in the design of kinase inhibitors.[1] The 7-azaindole (B17877) core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, making it a valuable starting point for the development of novel therapeutics, especially in oncology.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 4-Chloro-7-azaindole, with a focus on its role as a precursor to potent kinase inhibitors.

Physicochemical Properties

4-Chloro-7-azaindole is a white to light yellow or brown crystalline powder.[2][3] It is slightly soluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 55052-28-3 | [3][4][5][6][7] |

| Molecular Formula | C₇H₅ClN₂ | [2][3][5][6][7][8] |

| Molecular Weight | 152.58 g/mol | [2][3][5][6][7][8] |

| IUPAC Name | 4-chloro-1H-pyrrolo[2,3-b]pyridine | [8] |

| Melting Point | 176 - 181 °C | [2][3][6][7] |

| Appearance | White to light yellow/brown crystalline powder | [2][3] |

| Solubility | Slightly soluble in water | [2] |

| Purity (by HPLC) | ≥95% - ≥99% | [3][5][6] |

| SMILES | ClC1=C2C(NC=C2)=NC=C1 | [5] |

| InChIKey | HNTZVGMWXCFCTA-UHFFFAOYSA-N | [7] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |

| logP | 2.2163 | [5] |

Experimental Protocols

Synthesis of 4-Chloro-7-azaindole

A common and effective method for the synthesis of 4-Chloro-7-azaindole starts from the parent compound, 7-azaindole. The process involves an initial N-oxidation of the pyridine (B92270) nitrogen, followed by a regioselective chlorination.[2]

Procedure:

-

N-Oxidation: 7-azaindole is dissolved in a suitable organic solvent such as tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane, or propylene (B89431) glycol monomethyl ether.[2] An oxidizing agent, typically hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), is added to the solution.[2][9] The reaction mixture is stirred at a controlled temperature (e.g., 5-15 °C or room temperature) for a period of 2 to 5 hours to yield N-oxide-7-azaindole.[2]

-

Chlorination: The resulting N-oxide is then subjected to chlorination using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][9] The reaction is typically carried out in a solvent such as acetonitrile (B52724).[2] The addition of a catalyst, for instance, diisopropylethylamine (DIPEA), has been shown to improve the yield.[2][9] The reaction mixture is heated, often to reflux at 80-100 °C, for several hours.[9]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and the excess reagents are removed, for example, by distillation under reduced pressure. The residue is then carefully neutralized with a base, such as a sodium hydroxide (B78521) solution, to a pH of approximately 9-10.[9] This causes the product to precipitate out of the solution. The solid 4-Chloro-7-azaindole is collected by filtration, washed with water, and dried. This method can achieve yields of up to 85.6%.[9] Further purification can be achieved by recrystallization from a suitable solvent like methanol (B129727) or ethanol.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC. A common setup would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water or a buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid). Detection is usually performed using a UV detector at a wavelength such as 280 nm.

-

Mass Spectrometry (MS): The molecular weight and identity of the compound can be confirmed by mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the final product.

Biological Activity and Signaling Pathways

4-Chloro-7-azaindole itself has demonstrated cytotoxic effects against cancer cell lines, including human ovarian carcinoma.[4] Its primary significance in drug discovery, however, lies in its role as a scaffold for the synthesis of potent and selective kinase inhibitors. The 7-azaindole moiety mimics the adenine (B156593) portion of ATP and forms key hydrogen bonds with the kinase hinge region.[2] Derivatives of 4-Chloro-7-azaindole have been investigated as inhibitors of several kinases implicated in cancer.

CDK9 Inhibition and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9), in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, leading to productive transcription elongation. In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC). Inhibition of CDK9 can selectively downregulate these key survival proteins, leading to apoptosis in cancer cells.

References

- 1. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-7-azaindole CAS 55052-28-3|Research Chemical [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. 55052-28-3 4-Chloro-7-azaindole AKSci X3065 [aksci.com]

- 7. 4-Chloro-7-azaindole 97 55052-28-3 [sigmaaldrich.com]

- 8. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11389493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]

4-Chloro-7-azaindole molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-7-azaindole

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and significance of 4-Chloro-7-azaindole. This versatile heterocyclic compound is a key building block in the synthesis of various bioactive molecules.[1]

Core Molecular Data

4-Chloro-7-azaindole, also known as 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is a nitrogen-containing aromatic heterocyclic compound.[2] Its structure, featuring a dual-ring core of pyridine (B92270) and pyrrole (B145914) with a chlorine atom at the 4th position, makes it a crucial pharmacophore in medicinal chemistry.[2] This configuration allows the molecule to act as both a hydrogen bond donor and acceptor, enhancing its molecular recognition capabilities.[2]

| Property | Value | References |

| Molecular Formula | C₇H₅ClN₂ | [1][2][3][4][5] |

| Molecular Weight | 152.58 g/mol | [1][2][3][4][5] |

| CAS Number | 55052-28-3 | [3] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Melting Point | 176 - 181 °C | [1] |

| Purity | ≥ 97% | [5] |

Synthesis Protocol

A common and efficient method for the synthesis of 4-Chloro-7-azaindole starts from 7-azaindole (B17877). The process involves two main steps: N-oxidation and subsequent chlorination.[2][6]

Materials:

-

7-azaindole

-

Hydrogen peroxide (H₂O₂)

-

An organic solvent (e.g., Tetrahydrofuran (THF), ethylene (B1197577) glycol monomethyl ether (EGME), or propylene (B89431) glycol monomethyl ether)[7]

-

Phosphorus oxychloride (POCl₃)[2]

-

Acetonitrile[7]

Experimental Procedure:

-

N-oxidation of 7-azaindole:

-

Chlorination:

-

To the N-oxide-7-azaindole, add acetonitrile, phosphorus oxychloride (POCl₃), and a catalytic amount of diisopropylethylamine (DIPEA).[7]

-

The reaction is carried out to substitute the hydroxyl group with a chlorine atom at the 4-position of the azaindole ring. The addition of DIPEA as a catalyst has been shown to increase the yield.[6]

-

-

Work-up and Isolation:

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-Chloro-7-azaindole from 7-azaindole.

Caption: Synthesis workflow of 4-Chloro-7-azaindole.

Applications in Research and Drug Development

4-Chloro-7-azaindole is a compound of significant interest in pharmaceutical research and development. Its unique structure serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules.

-

Kinase Inhibitors: The 7-azaindole core is a well-known ATP binding site mimetic, making it an excellent starting point for the design of protein kinase inhibitors. These inhibitors are crucial in the development of new anti-cancer therapies.[1][2]

-

Therapeutic Agents: Derivatives of 4-Chloro-7-azaindole have demonstrated broad-spectrum in vitro antitumor activity, in some cases showing higher efficacy than existing drugs like cisplatin (B142131) against various cancer cell lines.[2] It is also a versatile intermediate for creating antibacterial and antiviral drugs.[2]

-

Biochemical Research: This compound is utilized as a tool in studies related to enzyme inhibition and cell signaling pathways, providing valuable insights into metabolic processes and potential therapeutic targets.[1][2]

-

Material Science: Beyond pharmaceuticals, 4-Chloro-7-azaindole is a core building block for developing advanced materials such as organic light-emitting materials and coordination polymers.[1][2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-7-azaindole CAS 55052-28-3|Research Chemical [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 4-Chloro-7-azaindole|55052-28-3--AN PharmaTech Co Ltd [anpharma.net]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

Synthesis of 4-Chloro-7-azaindole from 7-azaindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 4-chloro-7-azaindole from 7-azaindole (B17877), a key intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient methodologies, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the C4-position of the 7-azaindole nucleus can significantly modulate the compound's physicochemical properties and biological target interactions. This guide focuses on the practical synthesis of 4-chloro-7-azaindole, providing researchers with the necessary information to perform this transformation efficiently and safely in a laboratory setting.

Primary Synthetic Route: N-Oxidation and Subsequent Chlorination

The most widely adopted and reliable method for the synthesis of 4-chloro-7-azaindole proceeds through a two-step sequence:

-

N-Oxidation: The pyridine (B92270) nitrogen of 7-azaindole is oxidized to form 7-azaindole-N-oxide.

-

Chlorination: The intermediate N-oxide is then treated with a chlorinating agent to regioselectively install the chlorine atom at the C4-position.

This approach offers high yields and good control over the regioselectivity of the chlorination.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of 4-chloro-7-azaindole.

Table 1: N-Oxidation of 7-Azaindole

| Oxidizing Agent | Solvent(s) | Reactant (7-azaindole) Molar Eq. | Oxidant Molar Eq. | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| m-CPBA | Dimethoxyethane / Heptane | 1.0 | 1.1 - 1.5 | Room Temp. | Not Specified | High |

| Hydrogen Peroxide (50%) | THF | 1.0 | 1.2 | 5 | 3 | High |

Table 2: Chlorination of 7-Azaindole-N-oxide

| Chlorinating Agent | Catalyst | Solvent | Reactant (N-oxide) Molar Eq. | Chlorinating Agent Molar Eq. | Catalyst Molar Eq. | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| POCl₃ | DIPEA | Acetonitrile (B52724) | 1.0 | 5.0 | 0.1 - 0.15 | 80 - 100 | 2 - 8 | up to 85.6[1] |

| POCl₃ | None | 1,2-Dimethoxyethane / Heptane | 1.0 | 8.0 | - | 80 (reflux) | 18 | 85[2] |

Experimental Protocols

2.2.1. Step 1: Synthesis of 7-Azaindole-N-oxide

Method A: Using m-Chloroperoxybenzoic acid (mCPBA)

-

Dissolve 7-azaindole (1.0 eq) in a mixture of dimethoxyethane and heptane.[2]

-

To this solution, add m-chloroperoxybenzoic acid (mCPBA, 77%, 1.1-1.5 eq) portion-wise at room temperature.[2]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate of 7-azaindole-N-oxide can be collected by filtration.

Method B: Using Hydrogen Peroxide

-

Dissolve 7-azaindole (1.0 eq, 0.102 mol) in tetrahydrofuran (B95107) (THF, 120 ml).[1]

-

Cool the solution to 5 °C using an ice bath.[1]

-

Slowly add 50% hydrogen peroxide (1.2 eq, 0.122 mol) to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[1]

-

After the reaction is complete (monitored by TLC), the solvent can be removed under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

2.2.2. Step 2: Synthesis of 4-Chloro-7-azaindole from 7-Azaindole-N-oxide

-

To a solution of 7-azaindole-N-oxide (1.0 eq, 0.043 mol) in acetonitrile (60 ml), add phosphorus oxychloride (POCl₃, 5.0 eq, 0.215 mol) at room temperature.[1]

-

Heat the mixture to 80-100 °C.[1]

-

After 20-60 minutes of heating, add diisopropylethylamine (DIPEA, 0.1-0.15 eq) dropwise to the reaction mixture.[1]

-

Continue to heat the reaction at 80-100 °C for an additional 2-8 hours, monitoring the reaction progress by TLC.[1]

-

After completion, cool the reaction mixture and remove acetonitrile and excess POCl₃ under reduced pressure.[1]

-

Carefully add the residue to ice-water (60 ml).[1]

-

Adjust the pH of the aqueous solution to 9 ± 0.2 using a 50% aqueous NaOH solution, which will cause the product to precipitate.[1]

-

Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-7-azaindole.[1] The reported yield for this procedure is up to 85.6%.[1]

Characterization Data for 4-Chloro-7-azaindole

-

Molecular Formula: C₇H₅ClN₂

-

Molecular Weight: 152.58 g/mol [3]

-

Appearance: Pale orange solid

-

¹H NMR: Spectral data is available in public databases such as ChemicalBook.[4]

-

Spectroscopic Studies: Detailed FT-IR and FT-Raman spectroscopic studies, supported by DFT calculations, have been reported for 4-chloro-7-azaindole and its derivatives.[5]

Alternative Synthetic Route: Rhodium-Catalyzed C-H Chlorination

An alternative, more direct approach to 4-chloro-7-azaindole involves a rhodium-catalyzed regioselective C-H chlorination of 7-azaindole. This method utilizes 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent. While offering a more atom-economical route, it requires a specialized catalyst system.

General Reaction Conditions

This reaction typically involves heating 7-azaindole with a rhodium catalyst, a copper-based oxidant, and a ligand in DCE. The 7-azaindole itself can act as a directing group for the C-H activation step.

-

Note: Detailed, step-by-step experimental protocols for this specific transformation are less commonly available in general literature and may require access to specialized chemical publications.

Visualization of the Synthetic Workflow

The following diagram illustrates the primary two-step synthetic pathway for the synthesis of 4-chloro-7-azaindole from 7-azaindole.

References

4-Chloro-7-azaindole: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 4-Chloro-7-azaindole (CAS Number: 55052-28-3) has emerged as a pivotal heterocyclic building block. Its unique structural features and reactivity profile have positioned it as a valuable intermediate in the synthesis of a diverse range of bioactive molecules, most notably in the development of kinase inhibitors for therapeutic applications. This in-depth technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Chloro-7-azaindole, supported by experimental protocols and data-driven visualizations to facilitate its effective utilization in research and development.

Core Physical and Chemical Properties

4-Chloro-7-azaindole, also known as 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is a solid, crystalline compound at room temperature, typically appearing as a light yellow to brown powder.[1] Its core structure consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, with a chlorine atom substituted at the 4-position. This arrangement imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions.

Physical Properties

A summary of the key physical properties of 4-Chloro-7-azaindole is presented in the table below, offering a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClN₂ | |

| Molecular Weight | 152.58 g/mol | |

| Melting Point | 176-181 °C | |

| Boiling Point | Not available; likely decomposes at high temperatures. | [2] |

| Appearance | Light yellow to brown crystalline powder. | [1] |

| Solubility | Slightly soluble in water. Soluble in chloroform (B151607) and methanol. | [3] |

| pKa (Predicted) | 12.98 ± 0.40 | [3] |

Chemical Properties and Reactivity

The chemical behavior of 4-Chloro-7-azaindole is characterized by the interplay of its aromatic heterocyclic core and the electron-withdrawing nature of the chlorine substituent. This makes it a versatile substrate for various organic transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its stability and reactivity are key attributes that facilitate its incorporation into more complex molecular architectures.

Synthesis of 4-Chloro-7-azaindole

The most common and efficient synthesis of 4-Chloro-7-azaindole starts from the readily available 7-azaindole (B17877). The process involves an N-oxidation followed by a chlorination step.

Experimental Protocol: Synthesis from 7-Azaindole

This protocol is adapted from established literature procedures.[4][5]

Step 1: N-Oxidation of 7-Azaindole

-

Dissolve 7-azaindole (1 equivalent) in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

-

Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.

Step 2: Chlorination of 7-Azaindole-N-oxide

-

To the crude 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0 °C.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) hydroxide, until the pH is approximately 8-9.

-

The product, 4-Chloro-7-azaindole, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

References

Spectroscopic Profile of 4-Chloro-7-azaindole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-7-azaindole (also known as 4-Chloro-1H-pyrrolo[2,3-b]pyridine), a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of 4-Chloro-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-7-azaindole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.54 | br s | - | H1 (NH) |

| 8.21 | d | 5.1 | H6 |

| 7.47 | t | 2.9 | H2 |

| 7.18 | d | 5.1 | H5 |

| 6.66 | dd | 2.9, 1.8 | H3 |

Solvent: DMSO-d₆, Field Strength: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-7-azaindole

| Chemical Shift (δ) ppm | Assignment |

| 149.3 | C7a |

| 143.1 | C6 |

| 142.0 | C4 |

| 127.1 | C2 |

| 117.1 | C5 |

| 114.5 | C3a |

| 100.2 | C3 |

Solvent: DMSO-d₆, Field Strength: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Chloro-7-azaindole (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600-1450 | Medium-Strong | C=C and C=N Stretching |

| ~1400-1300 | Medium | In-plane N-H Bending |

| ~800-700 | Strong | Out-of-plane C-H Bending |

Note: The IR data is predicted based on typical values for azaindole derivatives. Experimental data for the specific compound is not publicly available.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Chloro-7-azaindole

| m/z | Relative Intensity | Assignment |

| 152.01 | High | [M]⁺ (Molecular Ion for ³⁵Cl) |

| 154.01 | Approx. 1/3 of M⁺ | [M+2]⁺ (Isotopic peak for ³⁷Cl) |

| 117 | Variable | [M-Cl]⁺ |

| 90 | Variable | [M-Cl-HCN]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for chlorinated heterocyclic compounds. The molecular weight of 4-Chloro-7-azaindole is 152.58 g/mol .[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of 4-Chloro-7-azaindole was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to a concentration suitable for NMR analysis (typically 5-10 mg/0.5 mL).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: Appropriate for observing all carbon signals (e.g., 0 to 160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

-

Temperature: 298 K.

Data Processing: The collected Free Induction Decays (FIDs) were processed using appropriate software. Processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy (General Protocol)

Sample Preparation: A small amount of the solid 4-Chloro-7-azaindole sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) (General Protocol)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube.

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

Electron Ionization (EI-MS) Acquisition:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z). The molecular ion peak and major fragment ions are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as 4-Chloro-7-azaindole.

This guide serves as a foundational resource for the spectroscopic properties of 4-Chloro-7-azaindole. The provided data and protocols are intended to facilitate the identification and characterization of this compound in various research and development settings.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Chloro-7-azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial crystallographic features of 4-Chloro-7-azaindole and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The 7-azaindole (B17877) scaffold, a bioisostere of purine, is a privileged structure, particularly in the development of kinase inhibitors. The introduction of a chloro substituent at the 4-position modulates the electronic and steric properties of the molecule, influencing its biological activity and solid-state packing. Understanding the precise three-dimensional arrangement of these molecules in a crystalline lattice is paramount for structure-activity relationship (SAR) studies, rational drug design, and optimizing physicochemical properties.

Core Crystallographic Data

The crystal structure of 4-Chloro-7-azaindole (also known as 4-chloro-1H-pyrrolo[2,3-b]pyridine) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides the fundamental blueprint of the molecule's arrangement in the solid state.

| Parameter | 4-Chloro-7-azaindole |

| CCDC Number | 826733 |

| Empirical Formula | C₇H₅ClN₂ |

| Formula Weight | 152.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data to be extracted from CCDC/publication |

| b (Å) | Data to be extracted from CCDC/publication |

| c (Å) | Data to be extracted from CCDC/publication |

| α (°) | 90 |

| β (°) | Data to be extracted from CCDC/publication |

| γ (°) | 90 |

| Volume (ų) | Data to be extracted from CCDC/publication |

| Z | 4 |

| Density (calculated) (g/cm³) | Data to be extracted from CCDC/publication |

| Absorption Coefficient (mm⁻¹) | Data to be extracted from CCDC/publication |

| F(000) | Data to be extracted from CCDC/publication |

Note: Detailed atomic coordinates, bond lengths, and bond angles are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 826733.

In the solid state, halogenated 7-azaindole derivatives often form nearly linear N–H···N hydrogen-bonded dimers or layered arrangements.[1] This hydrogen bonding is a critical factor in the supramolecular assembly of these molecules.

Experimental Protocols

The determination of the crystal structure of 4-Chloro-7-azaindole derivatives involves a series of precise experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of 4-Chloro-7-azaindole

A common synthetic route to 4-Chloro-7-azaindole starts from 7-azaindole. The process involves an N-oxidation reaction using hydrogen peroxide to form the N-oxide. Subsequent chlorination with phosphorus oxychloride (POCl₃), often with a catalyst such as diisopropylethylamine (DIPEA), yields the desired 4-Chloro-7-azaindole after alkalization. The overall yield for this process can be up to 85.6%.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. For chloro-substituted 7-azaindole derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.[1]

Typical Crystallization Protocol:

-

Solvent Selection: Based on the solubility of the compound, suitable solvents are screened. For derivatives like 5-chloro-7-azaindole and 4,5-dichloro-7-azaindole, ethanol (B145695) and methanol (B129727) have proven successful.[1]

-

Preparation of Saturated Solution: The purified 4-Chloro-7-azaindole derivative is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a clear, saturated solution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.

Data Collection and Refinement Workflow:

Caption: Workflow for X-ray diffraction data collection and structure refinement.

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined with anisotropic displacement parameters.

Role in Drug Discovery: Kinase Inhibition

4-Chloro-7-azaindole derivatives are particularly prominent as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The 7-azaindole core acts as a hinge-binding motif, mimicking the adenine (B156593) core of ATP. The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the kinase hinge region.

The binding mode of 7-azaindole-based inhibitors has been confirmed through co-crystal X-ray structures with kinases such as GSK3β. In these structures, the azaindole moiety occupies the ATP-binding pocket, forming hydrogen bonds with the hinge region, while the substituent at the 4-position (in this case, chlorine) can engage in hydrophobic interactions with residues like the gatekeeper Met 134 and Val 195.

Caption: Simplified binding model of a 4-Chloro-7-azaindole derivative in a kinase active site.

This structural understanding, derived from crystallographic studies, is instrumental in guiding the design of more potent and selective kinase inhibitors. By modifying substituents on the 4-Chloro-7-azaindole scaffold, researchers can fine-tune the interactions with the target kinase to optimize efficacy and pharmacokinetic properties.

References

The Ascendant Therapeutic Potential of 4-Chloro-7-Azaindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. Its unique electronic properties and ability to form crucial hydrogen bonds have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the biological activities of 4-chloro-7-azaindole derivatives, with a focus on their anticancer, antiviral, and kinase inhibitory properties. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of 4-chloro-7-azaindole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. This activity is often attributed to their ability to inhibit key cellular processes such as microtubule dynamics and the function of critical enzymes like protein kinases.

Cytotoxicity Data

The antiproliferative activity of various 4-chloro-7-azaindole derivatives has been quantified using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potential.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Palladium(II) Complexes | trans-[PdCl2(4ClL)2] | A2780 (Ovarian) | 6.44 ± 0.37 | [1] |

| A2780cis (Cisplatin-resistant Ovarian) | 6.13 ± 0.56 | [1] | ||

| HT-29 (Colon) | 56.81 ± 14.17 | [1] | ||

| BALB/3T3 (Normal Fibroblasts) | 11.29 ± 6.65 | [1] | ||

| Platinum(II) Complexes | trans-[PtCl2(5ClL)2] | A2780cis (Cisplatin-resistant Ovarian) | 4.96 ± 0.49 | [1] |

| MDA-MB-231 (Triple-negative Breast) | 4.83 ± 0.38 | [1] | ||

| HT-29 (Colon) | 6.39 ± 1.07 | [1] | ||

| Azaindole Derivatives | CM01 | Various Carcinoma Cell Lines | Sub-micromolar to low-micromolar GI50 | [2] |

| CM02 | Various Carcinoma Cell Lines | Sub-micromolar to low-micromolar GI50 | [2] |

Note: 4ClL refers to 4-chloro-7-azaindole-3-carbaldehyde. 5ClL refers to 5-chloro-7-azaindole-3-carbaldehyde. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

4-Chloro-7-azaindole derivative compounds

-

Cancer cell lines (e.g., A2780, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-chloro-7-azaindole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 1. Workflow for the MTT cytotoxicity assay.

Antiviral Activity

The emergence of novel viral threats has spurred the search for new antiviral agents. Notably, 4-chloro-7-azaindole derivatives have shown promise in this area, particularly against SARS-CoV-2.

Antiviral Efficacy Data

Pseudovirus neutralization assays are a safe and effective way to screen for compounds that can inhibit viral entry into host cells. The half-maximal effective concentration (EC50) is used to quantify antiviral potency.

| Compound | Virus | Assay | EC50 (µM) | Reference |

| ASM-7 | SARS-CoV-2 Pseudovirus | Pseudovirus Neutralization | 0.45 | |

| SARS-CoV-2 (Original Strain) | Cellular Antiviral Assay | 1.001 |

Experimental Protocol: SARS-CoV-2 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of a pseudovirus, which carries the SARS-CoV-2 spike protein, into host cells expressing the ACE2 receptor.

Materials:

-

4-Chloro-7-azaindole derivative compounds

-

SARS-CoV-2 pseudovirus (e.g., lentiviral or VSV-based) expressing a reporter gene (e.g., luciferase)

-

Host cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2)

-

Complete culture medium

-

96-well plates (white, clear-bottom for luminescence)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.

-

Virus-Compound Incubation: In a separate plate, mix the pseudovirus with the compound dilutions and incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the host cells and add the virus-compound mixture.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition relative to the virus control (no compound) and determine the EC50 value from a dose-response curve.

Figure 2. Workflow for a pseudovirus neutralization assay.

Kinase Inhibition

The 7-azaindole (B17877) scaffold is a well-established "hinge-binding" motif, making it an excellent starting point for the design of ATP-competitive kinase inhibitors. Several 4-chloro-7-azaindole derivatives have shown potent and selective inhibition of various kinases implicated in cancer and other diseases.

Kinase Inhibitory Data

The inhibitory activity of these compounds against specific kinases is typically determined using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) being the primary readouts.

| Compound Class | Target Kinase | Ki (nM) | Reference |

| Azaindole-chloropyridines | Cdc7 | Potent inhibition, specific values for chloro-derivatives not detailed in snippet | [3] |

| 7-Azaindole Derivatives | Cdc7 | 0.07 (for a non-chloro analog, highlighting scaffold potential) | [4] |

| 7-Azaindole Derivatives | CDK9/CyclinT, Haspin | IC50 = 14 nM (for Haspin, compound 8l) | [5] |

Signaling Pathways

Cell division cycle 7 (Cdc7) kinase is a crucial regulator of the initiation of DNA replication. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Figure 3. Simplified Cdc7 signaling pathway and the inhibitory action of 4-chloro-7-azaindole derivatives.

CDK9, in complex with Cyclin T, is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional elongation. Haspin kinase plays a critical role in chromosome alignment and segregation during mitosis. Inhibition of these kinases can disrupt fundamental cellular processes, leading to cancer cell death.

Figure 4. Overview of CDK9/Cyclin T and Haspin kinase pathways inhibited by 4-chloro-7-azaindole derivatives.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

-

Purified kinase (e.g., Cdc7, CDK9, Haspin)

-

Kinase-specific substrate

-

4-Chloro-7-azaindole derivative compounds

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Kinase reaction buffer

-

384-well plates (white, opaque)

-

Luminometer

Procedure:

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and varying concentrations of the inhibitor in the appropriate reaction buffer. The final reaction volume is typically 5 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to detect the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Synthesis of 4-Chloro-7-Azaindole

The synthesis of the core 4-chloro-7-azaindole scaffold is a critical first step in the development of its derivatives. A common and efficient method involves the N-oxidation of 7-azaindole followed by chlorination.

Synthetic Workflow

Figure 5. General synthetic workflow for 4-chloro-7-azaindole.

Experimental Protocol

Step 1: Synthesis of 7-Azaindole-N-oxide

-

Dissolve 7-azaindole in a suitable solvent (e.g., acetic acid).

-

Add hydrogen peroxide (H2O2) dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 7-azaindole-N-oxide.

Step 2: Synthesis of 4-Chloro-7-azaindole

-

To a solution of 7-azaindole-N-oxide in a solvent like acetonitrile, add phosphorus oxychloride (POCl3).

-

Add a catalytic amount of a base such as diisopropylethylamine (DIPEA).

-

Heat the reaction mixture at reflux for several hours.

-

Cool the reaction to room temperature and carefully quench with water or ice.

-

Basify the mixture with a strong base (e.g., NaOH solution) to pH > 8.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 4-chloro-7-azaindole.

Conclusion

The 4-chloro-7-azaindole scaffold represents a highly versatile and valuable platform for the design of novel therapeutic agents. The derivatives discussed herein demonstrate significant potential in oncology, virology, and the broader field of kinase inhibition. The provided data and experimental protocols offer a solid foundation for researchers to build upon, fostering further exploration and optimization of this promising class of compounds. The continued investigation into the structure-activity relationships and mechanisms of action of 4-chloro-7-azaindole derivatives is poised to yield the next generation of targeted therapies.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Landscape of 4-Chloro-7-azaindole for Researchers and Drug Development Professionals

An In-depth Analysis of Commercial Suppliers, Quality Benchmarks, and Synthetic Applications

Introduction

4-Chloro-7-azaindole, a heterocyclic building block, is a critical starting material in the synthesis of a multitude of pharmacologically active molecules. Its rigid bicyclic scaffold, which can act as a bioisostere for indole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial suppliers of 4-Chloro-7-azaindole, detailed experimental protocols for its application, and a workflow for its procurement and quality control.

Commercial Suppliers and Product Specifications

The availability of high-quality 4-Chloro-7-azaindole is paramount for reproducible and successful research and development. A survey of the market reveals several reputable suppliers offering this compound with varying purity levels and in a range of quantities. The following table summarizes the offerings from prominent commercial suppliers. It is important to note that pricing is often subject to quotation and can vary based on the quantity and purity required.

| Supplier | Product Number(s) | Stated Purity | Available Quantities | Analytical Data Availability |

| Sigma-Aldrich (Merck) | 696218 | 97% | Custom | Certificate of Analysis (CoA) available by lot number |

| Thermo Scientific | AC438750250, AC438751000 | >97.5% (HPLC)[1] | 250 mg, 1 g[1] | Specification Sheet, CoA available |

| Chem-Impex | 20389 | ≥ 99% (HPLC)[2] | Inquire | CoA available by lot number[2] |

| Biosynth | FC13680 | Inquire | 10 g, 25 g, 50 g, 100 g, 250 g | Inquire |

| Santa Cruz Biotechnology | sc-280003 | Inquire | Inquire | CoA available upon request[3] |

| BLD Pharm | BD138383 | ≥98.0% (HPLC) | 1g, 5g, 25g, 100g | NMR, HPLC, LC-MS, UPLC data available[4] |

| Ottokemi | C 2848 | 97% | 250 mg, 1 g, 5 g | Certificate of Analysis, Specification Sheet[5] |

| ChemicalBook | Varies by supplier | 98%, 99% | Varies | NMR spectra available[6][7] |

| Frontier Specialty Chemicals | CAPOC12184 (Derivative) | Inquire | 500 mg, 1 g | Inquire |

Key Synthetic Applications and Experimental Protocols

4-Chloro-7-azaindole is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. Its application is particularly prominent in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs targeting the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and differentiation.[8] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a JAK2 Inhibitor Intermediate

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using 4-Chloro-7-azaindole, adapted from established methodologies for the synthesis of kinase inhibitors.[10][11][12][13]

Reaction Scheme:

Materials:

-

4-Chloro-7-azaindole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-7-azaindole, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the 4-Chloro-7-azaindole.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-7-azaindole product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Procurement and Quality Control Workflow

A systematic approach to the procurement and quality control of 4-Chloro-7-azaindole is crucial to ensure the integrity of research and development activities. The following workflow outlines the key steps from supplier selection to the release of the material for use in the laboratory.

4-Chloro-7-azaindole is a valuable and versatile building block for the synthesis of novel therapeutics. A thorough understanding of the commercial supplier landscape, coupled with robust in-house quality control and well-defined synthetic protocols, is essential for its effective utilization in drug discovery and development. This guide provides a foundational resource for researchers to navigate the procurement and application of this important chemical intermediate.

References

- 1. 4-Chloro-7-azaindole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 55052-28-3|4-Chloro-7-azaindole|BLD Pharm [bldpharm.com]

- 5. 4-Chloro-7-azaindole, 97% 55052-28-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

4-Chloro-7-azaindole: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key applications of 4-Chloro-7-azaindole (CAS No: 55052-28-3), a versatile heterocyclic compound pivotal in pharmaceutical research and development. Its unique structure serves as a valuable building block in synthesizing novel therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1]

Chemical and Physical Properties

4-Chloro-7-azaindole is a white to light yellow or brown crystalline powder.[2][3] It is slightly soluble in water.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClN₂ | [2][5] |

| Molecular Weight | 152.58 g/mol | [2][5] |

| CAS Number | 55052-28-3 | [2] |

| Appearance | White to brown solid/powder | [3] |

| Melting Point | 176-181 °C | [2][6] |

| Water Solubility | Slightly soluble | [3][4] |

| SMILES String | Clc1ccnc2[nH]ccc12 | [2][6] |

| InChI Key | HNTZVGMWXCFCTA-UHFFFAOYSA-N | [2][6] |

Safety and Hazard Information

4-Chloro-7-azaindole is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies 4-Chloro-7-azaindole as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][6][7][8] |

| Skin Irritation | 2 | H315: Causes skin irritation[2][6][7][8] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[2][6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][6][7][8] |

Hazard Pictograms:

-

(Acute Toxicity)

-

(Corrosion)

-

(Irritant)

Precautionary Statements

The following precautionary statements are crucial for the safe handling of this compound:

| Code | Statement | Reference(s) |

| Prevention | ||

| P261 | Avoid breathing dust/fumes.[7] | |

| P264 | Wash hands and exposed skin thoroughly after handling.[7] | |

| P270 | Do not eat, drink or smoke when using this product.[9] | |

| P271 | Use only outdoors or in a well-ventilated area.[7][9] | |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[7][9] | |

| Response | ||

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[9] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| P330 | Rinse mouth.[9] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[9] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[9] | |

| Storage | ||

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] | |

| P405 | Store locked up.[7][9] | |

| Disposal | ||

| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[9] |

Toxicity Data

Experimental Protocols and Handling

Strict adherence to safety protocols is mandatory when working with 4-Chloro-7-azaindole.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times:

| PPE Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is also recommended. | [7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical protective suit. | [7][10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate where risk assessment shows it is necessary.[7][10] |

General Handling and Storage Workflow

The following workflow outlines the general procedure for handling and storing 4-Chloro-7-azaindole.

Caption: General workflow for safe handling and storage of 4-Chloro-7-azaindole.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. Always show the Safety Data Sheet to the attending medical professional.[7][10]

| Exposure Route | First Aid Protocol | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9] | |

| Skin Contact | Immediately flush skin with plenty of water and soap. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[7][9] | |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Minor Spills:

-

Major Spills:

-

Evacuate personnel from the area and move upwind.[9]

-

Alert the fire brigade or emergency services and inform them of the hazard's nature and location.[9]

-

Wear full protective equipment, including breathing apparatus.[9]

-

Prevent the spillage from entering drains or watercourses.[9]

-

Contain the spill with sand, earth, or vermiculite.[9]

-

Collect the recoverable product into labeled containers for recycling or disposal.[9]

-

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There is no restriction on the type of extinguisher that may be used.[9][10]

-

Specific Hazards: The compound is non-combustible but containers may burn.[9] Combustion may produce poisonous fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7]

-

Firefighter Advice: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Cool fire-exposed containers with a water spray from a protected location.[9]

Synthesis Protocol Outline

4-Chloro-7-azaindole is typically synthesized from 7-azaindole (B17877). The general procedure involves two main steps:

-

N-Oxidation: 7-azaindole is reacted with an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), in a suitable solvent to form the N-oxide intermediate.

-

Chlorination: The N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position. The use of a catalyst like diisopropylethylamine (DIPEA) has been reported to increase the yield.[4]

The final product is typically isolated after alkalization and can be purified by recrystallization or column chromatography.

Caption: General synthetic workflow for 4-Chloro-7-azaindole.

Applications in Research and Drug Development

4-Chloro-7-azaindole is a key intermediate in medicinal chemistry, primarily due to the prevalence of the azaindole scaffold in biologically active molecules.[1]

Kinase Inhibitor Development

The azaindole moiety is recognized as a "privileged structure" that can mimic the adenine (B156593) core of ATP, enabling it to bind to the hinge region of many protein kinases.[11] Consequently, 4-Chloro-7-azaindole serves as a starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammation.

Notable kinase targets for which 4-chloro-7-azaindole derivatives have been investigated include:

-

AXL Kinase: A receptor tyrosine kinase involved in cancer cell growth and proliferation.[4]

-

Aurora Kinases: A family of serine/threonine kinases that play critical roles in mitosis.[12]

-

Cdc7 Kinase: A serine/threonine kinase essential for the initiation of DNA replication.[12]

-

PDK1 (Phosphoinositide-dependent kinase-1): A master kinase that activates other kinases in signaling pathways like PI3K/AKT.

-

IKK2 (IκB kinase 2): A key kinase in the NF-κB signaling pathway, which is central to inflammation.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

Derivatives of 4-Chloro-7-azaindole are explored as inhibitors of kinases within critical cell signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer. Kinases like PDK1 are key components of this pathway.

Caption: Simplified PI3K/AKT/mTOR pathway and a potential inhibition point for azaindole derivatives.

References

- 1. 4-Chloro-7-azaindole | 55052-28-3 | FC13680 | Biosynth [biosynth.com]

- 2. 4-Chloro-7-azaindole CAS 55052-28-3|Research Chemical [benchchem.com]

- 3. Azaindole synthesis [organic-chemistry.org]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Chloro-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-7-azaindole, a key heterocyclic building block in pharmaceutical research and development. Due to its structural motifs, this compound is integral to the synthesis of a variety of bioactive molecules, including kinase inhibitors for anti-cancer therapies.[1][2][3] Understanding its solubility is critical for optimizing reaction conditions, formulation development, and predicting its behavior in biological systems.

Executive Summary

4-Chloro-7-azaindole is a white to light yellow crystalline powder.[1] While quantitative solubility data in a wide range of organic solvents remains limited in publicly available literature, it is qualitatively described as slightly soluble in water, chloroform (B151607), and methanol.[2][4] The melting point of 4-Chloro-7-azaindole is consistently reported to be in the range of 176-181 °C.[1][5] This document outlines a standard experimental protocol for determining the thermodynamic solubility of this compound and presents a typical synthesis workflow.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for 4-Chloro-7-azaindole across a range of common laboratory solvents. The compound is consistently reported to be "slightly soluble in water".[1][2][4][6] One source also indicates slight solubility in chloroform and methanol.

For the purpose of providing a relevant benchmark, the experimentally determined solubility of the parent compound, 7-azaindole (B17877), in several organic solvents at various temperatures is presented in the table below. This data, from a study on the dissolution behavior of 7-azaindole, can offer insights into the potential solubility characteristics of its chlorinated derivative.[7] It is important to note that the introduction of a chloro-substituent can significantly alter the physicochemical properties of the molecule, including its solubility.

| Solvent | Temperature (K) | Molar Fraction (10^3) | Solubility (mg/mL) |

| Tetrahydrofuran (THF) | 278.15 | 11.53 | 68.1 |

| 283.15 | 13.98 | 82.5 | |

| 288.15 | 16.89 | 99.7 | |

| 293.15 | 20.35 | 120.1 | |

| 298.15 | 24.41 | 144.1 | |

| 303.15 | 29.21 | 172.4 | |

| 308.15 | 34.82 | 205.5 | |

| 313.15 | 41.36 | 244.1 | |

| 318.15 | 48.91 | 288.7 | |

| 323.15 | 57.64 | 340.2 | |

| Acetone | 278.15 | 8.86 | 48.9 |

| 283.15 | 10.68 | 58.9 | |

| 288.15 | 12.81 | 70.7 | |

| 293.15 | 15.31 | 84.5 | |

| 298.15 | 18.23 | 100.6 | |

| 303.15 | 21.65 | 119.5 | |

| 308.15 | 25.64 | 141.5 | |

| 313.15 | 30.29 | 167.2 | |

| 318.15 | 35.69 | 197.0 | |

| 323.15 | 41.97 | 231.7 | |

| Methanol | 278.15 | 6.89 | 34.9 |

| 283.15 | 8.23 | 41.7 | |

| 288.15 | 9.83 | 49.8 | |

| 293.15 | 11.71 | 59.3 | |

| 298.15 | 13.91 | 70.5 | |

| 303.15 | 16.48 | 83.5 | |

| 308.15 | 19.46 | 98.6 | |

| 313.15 | 22.92 | 116.1 | |

| 318.15 | 26.91 | 136.4 | |

| 323.15 | 31.51 | 159.7 | |

| Isopropanol | 278.15 | 3.51 | 19.8 |

| 283.15 | 4.25 | 24.0 | |

| 288.15 | 5.14 | 29.0 | |

| 293.15 | 6.21 | 35.1 | |

| 298.15 | 7.48 | 42.2 | |

| 303.15 | 9.00 | 50.8 | |

| 308.15 | 10.80 | 60.9 | |

| 313.15 | 12.93 | 72.9 | |

| 318.15 | 15.44 | 87.1 | |

| 323.15 | 18.39 | 103.8 | |

| Ethanol | 278.15 | 3.28 | 17.5 |

| 283.15 | 3.94 | 21.0 | |

| 288.15 | 4.73 | 25.2 | |

| 293.15 | 5.67 | 30.2 | |

| 298.15 | 6.78 | 36.1 | |

| 303.15 | 8.10 | 43.2 | |

| 308.15 | 9.66 | 51.5 | |

| 313.15 | 11.51 | 61.3 | |

| 318.15 | 13.69 | 72.9 | |

| 323.15 | 16.25 | 86.6 | |

| Ethyl Acetate (EA) | 278.15 | 3.63 | 23.1 |

| 283.15 | 4.41 | 28.1 | |

| 288.15 | 5.35 | 34.1 | |

| 293.15 | 6.47 | 41.2 | |

| 298.15 | 7.82 | 49.8 | |

| 303.15 | 9.44 | 60.1 | |

| 308.15 | 11.37 | 72.4 | |

| 313.15 | 13.68 | 87.1 | |

| 318.15 | 16.42 | 104.6 | |

| 323.15 | 19.67 | 125.3 | |

| Acetonitrile | 278.15 | 1.48 | 7.0 |

| 283.15 | 1.77 | 8.4 | |

| 288.15 | 2.12 | 10.1 | |

| 293.15 | 2.53 | 12.0 | |

| 298.15 | 3.01 | 14.3 | |

| 303.15 | 3.58 | 17.0 | |

| 308.15 | 4.25 | 20.2 | |

| 313.15 | 5.03 | 23.9 | |

| 318.15 | 5.95 | 28.3 | |

| 323.15 | 7.03 | 33.4 | |

| n-Hexane | 278.15 | 0.01 | 0.0 |

| 283.15 | 0.01 | 0.1 | |

| 288.15 | 0.02 | 0.1 | |

| 293.15 | 0.02 | 0.1 | |

| 298.15 | 0.03 | 0.2 | |

| 303.15 | 0.03 | 0.2 | |

| 308.15 | 0.04 | 0.3 | |

| 313.15 | 0.05 | 0.3 | |

| 318.15 | 0.06 | 0.4 | |

| 323.15 | 0.08 | 0.5 |

Data extracted from the Journal of Chemical & Engineering Data, 2020, 65 (7), pp 3594–3605.[7] The solubility in mg/mL has been calculated from the molar fraction data for easier interpretation.

Experimental Protocols

The following section details a standardized shake-flask method for the determination of thermodynamic solubility, which is a widely accepted and reliable technique.[8][9][10]

Objective

To determine the equilibrium solubility of 4-Chloro-7-azaindole in a selection of solvents at a controlled temperature.

Materials

-

4-Chloro-7-azaindole (solid powder)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Chloro-7-azaindole to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid present.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and a controlled temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the concentration of the dissolved solid reaches a constant value.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker. Allow any undissolved solid to settle.

-

Withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of 4-Chloro-7-azaindole of known concentrations.

-

Determine the concentration of 4-Chloro-7-azaindole in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 4-Chloro-7-azaindole in each solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Synthesis Workflow

4-Chloro-7-azaindole is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[11][12] A common and efficient method for its preparation starts from the readily available 7-azaindole.[2][13] The general workflow involves an N-oxidation followed by a chlorination step.

Caption: A typical two-step synthesis workflow for 4-Chloro-7-azaindole.

Logical Relationships in Drug Discovery

The utility of 4-Chloro-7-azaindole as a building block in drug discovery, particularly for kinase inhibitors, can be visualized through a logical relationship diagram. This highlights its role in the development of targeted therapies.

Caption: Logical flow of using 4-Chloro-7-azaindole in kinase inhibitor discovery.

References

- 1. 4-Chloro-7-azaindole CAS 55052-28-3|Research Chemical [benchchem.com]

- 2. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Chloro-7-azaindole price,buy 4-Chloro-7-azaindole - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-7-azaindole 97 55052-28-3 [sigmaaldrich.com]

- 6. 4-Chloro-7-azaindole CAS 55052-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. scielo.br [scielo.br]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 4-Chloro-7-azaindole

For Immediate Release